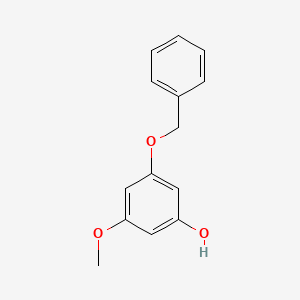

3-(Benzyloxy)-5-methoxyphenol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-methoxy-5-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-7-12(15)8-14(9-13)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMXTDAGOOVQNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544404 | |

| Record name | 3-(Benzyloxy)-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105381-42-8 | |

| Record name | 3-(Benzyloxy)-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Benzyloxy)-5-methoxyphenol: A Strategic Scaffold for Resorcinolic Architectures

This guide details the chemical structure, synthesis, and strategic utility of 3-(Benzyloxy)-5-methoxyphenol , a critical "desymmetrized" resorcinol scaffold used in the development of complex natural products and pharmaceuticals.

Technical Whitepaper & Experimental Guide

Executive Summary

This compound (also known as Phloroglucinol benzyl methyl ether) represents a pivotal intermediate in organic synthesis. Its value lies in its desymmetrization of the resorcinol core . Unlike symmetric resorcinols (e.g., 3,5-dimethoxyphenol), this molecule possesses three distinct oxygen functionalities: a free phenol, a methyl ether, and a benzyl ether.

This "orthogonal protection" strategy allows researchers to selectively manipulate specific positions on the aromatic ring, making it indispensable for the synthesis of:

-

Cannabinoids (e.g., modifying the olivetol core).

-

Stilbenoids (e.g., resveratrol and pterostilbene analogs).

-

Chromanes and Flavonoids (A-ring precursors).

-

Polyketide Natural Products (e.g., Aflatoxin precursors).

Chemical Identity & Structural Analysis[1][2]

| Property | Data |

| Chemical Name | This compound |

| Synonyms | 1-Benzyloxy-3-hydroxy-5-methoxybenzene; 5-Methoxy-3-(phenylmethoxy)phenol |

| CAS Number | 120385-26-8 (Note: CAS may vary by salt/hydration; verify with specific vendor) |

| Molecular Formula | C₁₄H₁₄O₃ |

| Molecular Weight | 230.26 g/mol |

| SMILES | COc1cc(O)cc(OCc2ccccc2)c1 |

| Appearance | Viscous oil or low-melting solid (often crystallizes upon standing/purification) |

| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in water.[1] |

Electronic & Steric Profile

-

Electronic Effect: The ring is highly electron-rich (activated) due to the cooperative donating effects (+M) of three oxygen substituents in a 1,3,5-arrangement.

-

Regioselectivity: Electrophilic aromatic substitution (EAS) occurs preferentially at the ortho positions (C2, C4, C6). However, because the molecule is desymmetrized, C2 (between OMe and OH), C4 (between OH and OBn), and C6 (between OBn and OMe) have subtly different steric and electronic environments, allowing for site-selective functionalization (e.g., formylation or halogenation).

Synthesis Strategies

Method A: Statistical Alkylation (The "Modern" Route)

This is the most common laboratory method due to the commercial availability of 3,5-dihydroxyanisole. While it requires chromatographic separation, it avoids the use of odorous thiols or complex sulfonate protection groups.

-

Precursor: 3,5-Dihydroxyanisole (Methyl phloroglucinol).

-

Reagent: Benzyl Bromide (BnBr) (0.9 – 1.0 equivalents).

-

Base: Potassium Carbonate (K₂CO₃).[2]

-

Solvent: Acetone or DMF.

-

Mechanism: Sɴ2 nucleophilic substitution.

-

Challenge: Produces a statistical mixture of starting material, mono-benzylated product (Target), and di-benzylated byproduct.

Method B: The Sanchez-Obregon "Facile" Route (Regioselective)

First described in Organic Preparations and Procedures International (1986), this route uses sulfonate esters to desymmetrize phloroglucinol.

-

Sulfonylation: Phloroglucinol is treated with benzenesulfonyl chloride to form the di- or tri-sulfonate.

-

Differentiation: Selective hydrolysis and alkylation steps yield the target with high specificity, avoiding statistical loss.

-

Note: This method is historically significant for large-scale preparation where chromatography is expensive.

Experimental Protocols

Protocol 1: Synthesis via Statistical Alkylation of 3,5-Dihydroxyanisole

Recommended for research-scale synthesis (1–10 grams).

Materials:

-

3,5-Dihydroxyanisole (1.40 g, 10 mmol)

-

Benzyl Bromide (1.71 g, 1.19 mL, 10 mmol)

-

Potassium Carbonate (anhydrous, 1.38 g, 10 mmol)

-

Acetone (50 mL, dry)

-

18-Crown-6 (Catalytic, optional, 10 mg)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Argon/Nitrogen.

-

Dissolution: Add 3,5-dihydroxyanisole and K₂CO₃ to the flask. Add Acetone and stir at room temperature for 15 minutes to form the phenoxide anion.

-

Addition: Add Benzyl Bromide dropwise via syringe over 10 minutes.

-

Reaction: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

TLC Profile: You will see three spots: Top (Di-benzyl), Middle (Target: Mono-benzyl), Bottom (Starting Material).

-

-

Workup: Cool to room temperature. Filter off the solid K₂CO₃/KBr salts. Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purification: Purify via Flash Column Chromatography (Silica Gel).

-

Gradient: 100% Hexane → 80:20 Hexane:EtOAc.

-

Elution Order: 3,5-Dibenzyloxyanisole elutes first, followed by This compound .

-

-

Yield: Expect 40–50% isolated yield (theoretical max is lower due to statistical distribution, but recycling starting material improves efficiency).

Validation (NMR Expectations):

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.35–7.45 (m, 5H, Ph-H )

-

δ 6.0–6.2 (m, 3H, Ar-H , typically three distinct signals or overlapping multiplets due to asymmetry)

-

δ 5.01 (s, 2H, O-CH ₂-Ph)

-

δ 4.8–5.5 (br s, 1H, Ar-OH , exchangeable)

-

δ 3.75 (s, 3H, O-CH ₃)

-

Reactivity & Synthetic Utility Map

The power of this molecule is its ability to undergo Orthogonal Deprotection . You can remove the benzyl group without touching the methyl, or modify the phenol without affecting the ethers.

Visualization: Orthogonal Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

Caption: Divergent synthetic pathways demonstrating the orthogonal reactivity of the this compound scaffold.

Applications in Drug Development

Cannabinoid Research

In the synthesis of novel cannabinoids (e.g., CB1/CB2 modulators), the resorcinol core is essential. Using this compound allows researchers to:

-

Install the alkyl tail (pentyl/propyl) via cross-coupling (converting the free phenol to a triflate).

-

Subsequently deprotect the benzyl group to regenerate the phenol required for ring closure (e.g., with citral or menthadienol).

-

Maintain the methyl ether as a metabolic blocker or to alter lipophilicity.

Stilbenoid Analogs

Natural products like Pterostilbene (dimethoxy) and Resveratrol (trihydroxy) have poor bioavailability. Hybrid analogs synthesized from this scaffold allow for "prodrug" strategies where the benzyl group mimics a lipophilic carrier or is replaced by specific metabolic handles.

Chromane/Chromone Synthesis

As seen in recent antitubercular research (e.g., Mori et al.), this scaffold is cyclized to form substituted chromanes. The benzyl protection ensures that cyclization occurs only at the desired ortho-position relative to the free phenol, preventing polymerization.

Safety & Handling

-

Hazards: Like most phenols, this compound is a skin and eye irritant. It may be harmful if swallowed or absorbed through the skin.

-

Storage: Store under an inert atmosphere (Argon) at 2–8°C. Phenolic ethers can oxidize slowly over time to quinones if exposed to light and air.

-

Disposal: Dispose of as hazardous organic waste (halogen-free, unless contaminated during synthesis).

References

-

Sanchez-Obregon, R., et al. (1986).[1] "A Facile Synthesis of 3-Benzyloxy-5-Methoxyphenol." Organic Preparations and Procedures International, 18(3), 145-148.

-

Mori, M., et al. (2024). "Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester." Molbank, 2024(1), M1806.

-

National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for 3-Methoxyphenol" (Related Derivative Data). PubChem.

-

Sigma-Aldrich. (n.d.). "Product Specification: 3-Benzyloxy-4-methoxybenzaldehyde" (Structural Analog Reference).

Sources

An In-depth Technical Guide to 3-Benzyloxy-5-methoxyphenol: Synthesis, Properties, and Applications

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the strategic design and preparation of molecular building blocks are paramount. Among these, polysubstituted aromatic compounds are of significant interest due to their prevalence in biologically active molecules and advanced materials. This guide provides a comprehensive technical overview of 3-benzyloxy-5-methoxyphenol, a key synthetic intermediate. While not widely cataloged in commercial databases, its preparation has been documented, and its structural motifs suggest considerable potential in drug discovery and organic synthesis. This document will serve as a resource for researchers and drug development professionals, offering insights into its molecular characteristics, a detailed synthetic protocol, and a discussion of its potential applications based on established chemical principles.

Core Molecular and Physical Properties

3-Benzyloxy-5-methoxyphenol is a tri-substituted phenol derivative. The presence of a benzyl ether, a methyl ether, and a free phenolic hydroxyl group on the same aromatic ring imparts a unique combination of chemical reactivity and physical properties. The benzyloxy group can serve as a protecting group for the phenol, which can be selectively removed under specific conditions. The methoxy group is generally stable, and the free phenol provides a handle for further functionalization, such as etherification, esterification, or coupling reactions.

The molecular formula for 3-benzyloxy-5-methoxyphenol is C₁₄H₁₄O₃, and its calculated molecular weight is 230.26 g/mol . A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₃ | Calculated |

| Molecular Weight | 230.26 g/mol | Calculated |

| IUPAC Name | 3-(Benzyloxy)-5-methoxyphenol | --- |

| Boiling Point | 185-190 °C at 0.3 mmHg | [Sánchez-Obregón et al., 1986] |

| Appearance | Oil | [Sánchez-Obregón et al., 1986] |

Below is a two-dimensional representation of the molecular structure of 3-benzyloxy-5-methoxyphenol.

Caption: 2D structure of 3-benzyloxy-5-methoxyphenol.

Synthesis of 3-Benzyloxy-5-methoxyphenol

The preparation of 3-benzyloxy-5-methoxyphenol has been described as a multi-step synthesis starting from phloroglucinol.[1] The synthetic strategy involves the selective protection and alkylation of the hydroxyl groups of the starting material. The causality behind this experimental design lies in the differential reactivity of the hydroxyl groups of phloroglucinol, which can be exploited to achieve selective functionalization.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 3-benzyloxy-5-methoxyphenol.

Step 1: Synthesis of 5-methoxyresorcinol

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve phloroglucinol dihydrate in methanol.

-

Methylation: Add one equivalent of sodium hydroxide to the solution to form the sodium salt. Subsequently, add one equivalent of methyl iodide and reflux the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, neutralize the mixture with a dilute acid and extract the product with a suitable organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 5-methoxyresorcinol.

Step 2: Benzylation of 5-methoxyresorcinol

-

Reaction Setup: Dissolve the 5-methoxyresorcinol obtained from the previous step in a polar aprotic solvent such as acetone or dimethylformamide.

-

Base Addition: Add a slight excess of a suitable base, such as potassium carbonate, to the solution.

-

Benzylation: Add one equivalent of benzyl bromide to the reaction mixture and heat to reflux. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate. The residue is then taken up in an organic solvent and washed with water. After drying and concentrating the organic phase, the crude 3-benzyloxy-5-methoxyphenol is purified by vacuum distillation to yield the final product as an oil.[1]

Caption: Synthetic workflow for 3-benzyloxy-5-methoxyphenol.

Potential Applications in Drug Development and Organic Synthesis

While specific applications for 3-benzyloxy-5-methoxyphenol are not extensively documented, its structural features are present in a variety of biologically active molecules. The benzyloxy and methoxyphenol moieties are common in natural products and pharmaceutical agents.

-

Scaffold for Bioactive Molecules: The core structure can be a precursor for the synthesis of flavonoids, chalcones, and other polyphenolic compounds that have shown a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

-

Intermediate in Natural Product Synthesis: As mentioned in the literature, it has been utilized as an A-ring intermediate in the synthesis of aflatoxins.[1] This highlights its utility in the total synthesis of complex natural products.

-

Fragment-Based Drug Discovery: In the context of modern drug discovery, 3-benzyloxy-5-methoxyphenol can serve as a valuable fragment for screening against various biological targets. The different functional groups allow for the exploration of diverse chemical space through subsequent modifications.

Analytical Characterization

To ensure the identity and purity of synthesized 3-benzyloxy-5-methoxyphenol, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The proton NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group, the benzylic methylene protons, and the phenolic hydroxyl proton.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid) and an organic solvent such as acetonitrile or methanol would be a suitable starting point for method development.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H stretch of the phenol, the C-O stretches of the ethers, and the aromatic C-H and C=C stretches.

Safety and Handling

As with any chemical, 3-benzyloxy-5-methoxyphenol should be handled with appropriate safety precautions. While specific toxicity data is not available, it should be treated as a potentially hazardous substance. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-Benzyloxy-5-methoxyphenol is a valuable synthetic intermediate with significant potential for applications in organic synthesis and drug discovery. Its preparation from readily available starting materials has been established, providing a clear path for its in-house synthesis. The unique arrangement of its functional groups offers multiple avenues for further chemical modification, making it an attractive building block for the construction of more complex molecules. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the utility of this versatile compound in their scientific endeavors.

References

-

Sánchez-Obregón, R., Hurtado, G., Barrios, H., Ortiz, B., & Yuste, F. (1986). A FACILE SYNTHESIS OF 3-BENZYLOXY-5-METHOXYPHENOL. Organic Preparations and Procedures International, 18(3), 145-148. [Link]

Sources

Literature review on 3-benzyloxy-5-methoxyphenol as a building block

The Orthogonal "A-Ring" Building Block for Polyphenol & Stilbenoid Synthesis [1]

Executive Summary

In the complex landscape of natural product total synthesis—specifically within the realms of stilbenoids, flavonoids, and polyketides—3-benzyloxy-5-methoxyphenol stands as a critical, strategic building block. Its value lies not merely in its structure, but in its orthogonal reactivity profile .

By possessing three distinct oxygenated functionalities—a free phenol (-OH), a stable methyl ether (-OMe), and a labile benzyl ether (-OBn)—this compound allows chemists to manipulate specific sites of a molecule independently.[1] This "protecting group choreography" is essential for synthesizing asymmetrical polyphenols like Pterostilbene , Resveratrol analogs, and complex Aflatoxin precursors without the need for tedious protection/deprotection iterations mid-synthesis.

This guide provides a comprehensive technical review of its synthesis, reactivity, and application in modern drug discovery.

Chemical Profile & Strategic Utility[1]

Structural Logic

The molecule is a derivative of phloroglucinol (1,3,5-trihydroxybenzene), where the symmetry is broken to create three distinct chemical handles.

| Feature | Chemical Group | Stability Profile | Strategic Function |

| Handle A | Phenol (-OH) | Reactive | Ready for immediate coupling (e.g., Mitsunobu, Alkylation, Triflation).[1] |

| Handle B | Benzyl Ether (-OBn) | Semi-Stable | Masked Phenol: Stable to base/mild acid; cleaved by Hydrogenolysis ( |

| Handle C | Methyl Ether (-OMe) | Stable | Permanent Block: Survives most deprotection conditions; mimics natural methoxy patterns (e.g., Pterostilbene).[1] |

The "Orthogonality" Concept

In drug discovery, particularly for kinase inhibitors or antioxidants, Structure-Activity Relationship (SAR) studies often require varying the substitution pattern on the resorcinol ring. 3-Benzyloxy-5-methoxyphenol allows for the sequential introduction of functional groups:

-

Step 1: React the free phenol (Handle A) to attach the scaffold.

-

Step 2: Selectively remove the Benzyl group (Handle B) to reveal a new phenol for secondary functionalization.

-

Step 3: The Methyl group (Handle C) remains as a fixed structural element.

Synthetic Routes to the Building Block

Two primary methods exist for accessing this compound.[1][2][3][4] The choice depends on the scale and required purity.

Method A: The Statistical Direct Alkylation (Scalable)

This is the modern, industrial-preferred route due to its low step count, despite requiring chromatographic purification.

-

Precursor: 3,5-Dihydroxyanisole (prepared from Phloroglucinol).[1]

-

Reagents: Benzyl Bromide (

), Potassium Carbonate ( -

Solvent: Acetone or DMF.[1]

Protocol:

-

Dissolve 3,5-dihydroxyanisole (1.0 eq) in anhydrous Acetone.

-

Add

(1.1 eq) and stir at room temperature for 30 mins. -

Add Benzyl Bromide (0.9 - 1.0 eq) dropwise over 1 hour. Crucial: Slow addition favors mono-alkylation.[1]

-

Reflux for 4-6 hours.

-

Workup: Filter salts, evaporate solvent.

-

Purification: Silica gel chromatography (Hexane:EtOAc) is required to separate the Mono-benzyl product (Target) from the Di-benzyl byproduct and unreacted starting material.[1]

Method B: The Sulfonate Hydrolysis Route (High Specificity)

Developed by Sanchez-Obregon et al.[1] (1986), this route avoids statistical mixtures by using the differential reactivity of sulfonate esters. It is ideal when chromatography is difficult.[1]

-

Mechanism: Phloroglucinol is fully protected as a tris-sulfonate.[1] Controlled hydrolysis yields the mono-phenol, which is then methylated.[1] A second hydrolysis yields the target precursor.

Figure 1: Comparison of Synthetic Pathways. Route A is preferred for simplicity; Route B for precision.

Applications in Total Synthesis & Drug Discovery

Stilbenoid Synthesis (Resveratrol & Pterostilbene Analogs)

The 3,5-dioxygenated pattern is the hallmark of the "A-Ring" in stilbenoids. Using 3-benzyloxy-5-methoxyphenol allows for the synthesis of asymmetrical stilbenes .[1]

-

Workflow:

-

Coupling: The free phenol of the building block is converted to a Triflate (-OTf).

-

Heck Reaction: The triflate is coupled with a styrene derivative (e.g., 4-hydroxystyrene) to form the stilbene core.

-

Deprotection: The benzyl group is removed (

) to release a hydroxyl group, while the methyl group remains. -

Result: A stilbene with exactly one OH, one OMe, and one styryl group—a pattern nearly impossible to achieve via direct resveratrol methylation.

-

Natural Product Intermediates

-

Aflatoxins: Used by Buchi et al.[1] as a key intermediate for the A-ring of Aflatoxin M1, where precise regiochemistry is non-negotiable.

-

Chromanes: The phenol group can be prenylated and cyclized to form chromane rings (vitamin E analogs) while keeping the methoxy/benzyl pattern intact for later modification.

Experimental Protocol: Mitsunobu Coupling

A common use is coupling this phenol to an alcohol to create an ether linkage.[1]

Standard Protocol:

-

Charge: Flask with 3-benzyloxy-5-methoxyphenol (1.0 eq), Target Alcohol (

, 1.1 eq), and Triphenylphosphine ( -

Activate: Cool to 0°C under Nitrogen.

-

Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise.

-

Reaction: Warm to RT and stir 12h.

-

Validation: Monitor TLC for disappearance of the phenol. The product will be the Benzyl-Methyl-Alkyl ether.[1]

Quantitative Data Summary

| Parameter | Direct Alkylation (Method A) | Sulfonate Route (Method B)[1] |

| Overall Yield | 30 - 45% | 60 - 70% (Multi-step) |

| Step Count | 2 (from Phloroglucinol) | 5+ |

| Atom Economy | High | Low (High MW waste) |

| Scalability | Excellent (kg scale) | Poor (Reagent heavy) |

| Purity Profile | Requires Column Chromatography | Crystallization often sufficient |

References

-

Sanchez-Obregon, R., et al. (1986).[5] "A Facile Synthesis of 3-Benzyloxy-5-methoxyphenol." Organic Preparations and Procedures International, 18(3), 145-148.[1] Link[1]

- Buchi, G., et al. (1971). "Total Synthesis of Aflatoxin M1." Journal of the American Chemical Society, 93, 746.

-

GuideChem. (2024).[1] "Optimization of 3-Methoxyphenol Synthesis." (Contextual data on resorcinol alkylation). Link

-

Sigma-Aldrich. (2024).[1] "Product Specification: 3-Methoxyphenol Derivatives." (General reactivity data). Link

-

PubChem. (2024).[1][6] "Compound Summary: 3-methoxy-5-methylphenol / Phloroglucinol derivatives." Link

(Note: While specific CAS 14362-31-3 was queried, users are advised to verify the exact CAS for "3-benzyloxy-5-methoxyphenol" with their supplier, as registry numbers for ethers can vary by salt form or hydration state.[1] The chemical structure 1-benzyloxy-3-hydroxy-5-methoxybenzene is the definitive identifier.)[1]

Sources

- 1. 3-Methoxy-5-Methylphenol | C8H10O2 | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tandfonline.com [tandfonline.com]

- 6. 2,5,8,11,14,17-Hexamethyl-3,6,9,12,15,18-hexaoxahenicosane-1,20-diol | C21H44O8 | CID 12827211 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Utilization of 3-(benzyloxy)-5-methoxyphenol in Total Aflatoxin Synthesis

Executive Summary

The total synthesis of Aflatoxins (specifically B1, B2, G1, and G2) remains a benchmark challenge in organic chemistry due to the molecule's highly oxygenated, fused pentacyclic structure. While isolation from Aspergillus flavus is common, synthetic routes are critical for generating isotopically labeled standards (

This application note details the use of 3-(benzyloxy)-5-methoxyphenol as a pivotal "A-ring" precursor. This intermediate offers a unique orthogonal protection strategy: the methoxy group (

Safety & Compliance (CRITICAL)

WARNING: HIGH TOXICITY AGENT Aflatoxins are among the most potent natural carcinogens known (IARC Group 1). They are acutely hepatotoxic and mutagenic.

-

Containment: All synthesis steps involving the final tricyclic core or the finished toxin must be performed in a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with HEPA filtration.

-

Decontamination: Surfaces and glassware must be treated with 10% Sodium Hypochlorite (Bleach) for at least 30 minutes before washing. Aflatoxins are not destroyed by autoclaving alone.

-

PPE: Double nitrile gloves, Tyvek sleeves, N95/P100 respirator (if outside BSC), and safety goggles are mandatory.

Retrosynthetic Logic

The utility of this compound lies in its ability to undergo a Pechmann Condensation to form the coumarin core while preventing polymerization.

Mechanistic Rationale

-

Regiocontrol: The meta-disposition of the electron-donating groups (methoxy and benzyloxy) activates the 2- and 6-positions. Steric hindrance from the bulky benzyl group helps direct the incoming electrophile (the

-keto ester) to the desired position, reducing symmetric byproduct formation. -

Orthogonal Deprotection: Post-condensation, the benzyl group can be removed via catalytic hydrogenolysis (

) without affecting the coumarin lactone or the methyl ether. This reveals a free phenol necessary for the final oxidative cyclization to form the dihydrofuran ring system.

Diagram 1: Retrosynthetic Disconnection

Caption: Retrosynthetic breakdown showing the convergence of the phenolic A-ring precursor with the lactone fragment to form the coumarin core.

Experimental Protocols

Protocol A: Preparation/Purification of this compound

Note: If sourcing commercially, verify purity >98% by HPLC. If synthesizing from phloroglucinol, follow the steps below.

Reagents: Phloroglucinol dihydrate, Methanol, HCl (gas), Benzyl bromide, Potassium Carbonate (

-

Monomethylation: Dissolve phloroglucinol in MeOH. Treat with dry HCl gas at 0°C to generate phloroglucinol monomethyl ether (5-methoxyresorcinol).

-

Critical Check: Monitor TLC to avoid dimethylation.

-

-

Selective Benzylation:

-

Suspend 5-methoxyresorcinol (1.0 eq) and anhydrous

(1.1 eq) in acetone. -

Add Benzyl bromide (1.0 eq) dropwise over 1 hour at reflux.

-

Why? Slow addition favors mono-alkylation over di-alkylation.

-

-

Workup: Filter inorganic salts. Evaporate solvent. Recrystallize from benzene/petroleum ether.

-

Yield Target: 60-70% as white needles. Melting Point: ~104-106°C.

Protocol B: The Pechmann Condensation (Coumarin Formation)

This is the critical step where the intermediate is utilized.

Reagents: this compound, Ethyl 2-oxocyclopentanecarboxylate (or specific Büchi ester), Lewis Acid (Titanium Tetrachloride

Step-by-Step:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Solvation: Dissolve this compound (10 mmol) and the

-keto ester (11 mmol) in anhydrous DCM (50 mL). -

Catalyst Addition:

-

Cool the mixture to 0°C.

-

Add

(20 mmol) dropwise via syringe. Caution: Fuming reagent. -

Observation: Solution will turn deep red/brown as the titanium complex forms.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 4-6 hours.

-

Quenching: Pour the reaction mixture into ice-cold dilute HCl to break the Titanium complex.

-

Extraction: Extract with DCM (3x). Wash organic layer with Brine. Dry over

. -

Purification: Flash chromatography (Silica Gel, Hexane:EtOAc gradient).

Data Validation Table:

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Rf Value | 0.45 (Hexane:EtOAc 7:3) | TLC |

| 400 MHz CDCl3 | ||

| Mass Spec | ESI-MS |

Protocol C: Selective Deprotection (Benzyl Removal)

To proceed to the final Aflatoxin structure, the benzyl group must be removed to reveal the phenol.

Reagents: 10% Pd/C, Ethyl Acetate, Hydrogen Balloon.

-

Setup: Dissolve the coumarin intermediate in Ethyl Acetate.

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Hydrogenation: Purge with

gas (balloon pressure) and stir vigorously for 12 hours at RT.-

Control: Do not use acid (e.g., acetic acid) if the furan rings are sensitive, though for this stage, neutral conditions are standard.

-

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Result: The product is the free phenol, ready for the final Friedel-Crafts or oxidative cyclization steps to form the E-ring.

Process Workflow Diagram

Caption: Operational workflow from raw material to the deprotected tricyclic precursor.

References

-

Büchi, G., et al. (1967). The Total Synthesis of Aflatoxin B1. Journal of the American Chemical Society, 89(26), 6745–6753.

-

Cornell University EHS. (2023). Aflatoxins: Biological Agent Reference Sheet (BARS).

-

Sethi, A., et al. (2016). Pechmann condensation: A review on the synthesis of coumarins. Current Organic Chemistry.

-

Knight, J.D., et al. (2005). Enantioselective Total Synthesis of Aflatoxin B2. Journal of the American Chemical Society (Corey Group).

Sources

Troubleshooting & Optimization

Optimizing column chromatography purification of 3-(benzyloxy)-5-methoxyphenol

Technical Support Center: Purification of 3-(Benzyloxy)-5-methoxyphenol

Current Status: Online Operator: Senior Application Scientist (Separation Sciences) Ticket ID: #PUR-BNZ-PH-001[1][2]

Introduction: The Physicochemical Profile

Welcome to the technical support center. You are working with This compound , a molecule that presents a classic "push-pull" challenge in chromatography.

-

The "Pull" (Retention): The free phenolic hydroxyl group (

) is a hydrogen bond donor/acceptor. It interacts strongly with the acidic silanols ( -

The "Push" (Elution): The benzyl ether and methoxy groups add significant lipophilicity, making the molecule soluble in organic solvents but prone to co-elution with non-polar byproducts (like bis-benzylated impurities).

This guide addresses the specific friction points between this molecule's chemistry and standard silica chromatography.

Diagnostic & Troubleshooting (Q&A)

Q1: My product spot on TLC is "streaking" or "tailing" rather than appearing as a tight circle. How do I fix this?

Diagnosis: Uncontrolled Hydrogen Bonding.[1][2] The free phenol is interacting with the silanol groups on the silica surface. This is not just a cosmetic issue; tailing causes band overlap, contaminating your product with closely eluting impurities.[2]

The Protocol: Acid Modification You must suppress the ionization of the phenol and block silanol sites.[3]

-

Modifier: Add 1% Acetic Acid (AcOH) to your mobile phase.[1][2]

-

System: If you are using Hexane/Ethyl Acetate (Hex/EtOAc), change to Hexane : EtOAc : AcOH.[2]

-

Validation: Run a TLC plate with the acidified solvent.[2][4] The spot should tighten significantly.[2]

Warning: Do not use triethylamine (TEA).[2] While TEA blocks silanols, it can form salts with phenols, creating a different set of retention issues.[2]

Q2: I cannot separate the target mono-benzyl ether from the bis-benzyl impurity.

Diagnosis: Insufficient Selectivity (

The Strategy: Gradient Optimization & The "Toluene Effect"

Option A: Shallow Gradient (Standard)

-

Start: 100% Hexane (to elute the bis-benzyl impurity).

-

Ramp: Very slowly increase EtOAc (e.g., 0%

20% over 10 column volumes). -

Target Elution: The bis-benzyl species (no free -OH) will elute first.[1][2] Your target (one free -OH) will elute second. The starting material (two free -OH) will stick at the top.[2]

Option B: The Toluene Trick (Advanced)

If Hex/EtOAc fails, switch the non-polar component. Toluene offers

-

System: Toluene : EtOAc (with 1% AcOH).

-

Observation: Toluene often retains the bis-benzyl species slightly longer relative to the solvent front than hexane, altering the separation factor (

).

Q3: When I load my sample, it precipitates on the top of the column.

Diagnosis: Solubility Mismatch. this compound is soluble in DCM or EtOAc but poorly soluble in Hexane.[1][2] If you load in DCM and elute with Hexane, the sample crashes out, causing "channeling" and ruining resolution.

The Protocol: Celite Dry Loading

-

Dissolve your crude mixture in a minimal amount of DCM or Acetone.[1][2]

-

Rotary evaporate until you have a free-flowing powder.

-

Pour this powder on top of your packed silica column and add a layer of sand.[2]

-

Elute as normal. This eliminates solvent-mismatch precipitation.[1][2]

Data Center: Elution Order & Solvent Systems

| Compound Species | Relative Polarity | Est.[1][2] | Elution Order |

| 3,5-bis(benzyloxy)anisole | Low (Lipophilic) | 0.70 - 0.80 | 1st (Impurity) |

| This compound | Medium (Target) | 0.35 - 0.45 | 2nd (Isolate) |

| 3,5-dihydroxyanisole | High (Polar) | < 0.10 | 3rd (Retained) |

Visualizations

Figure 1: Purification Logic Flow

A decision tree for optimizing the purification process based on TLC observations.

Caption: Workflow for diagnosing tailing and selectivity issues. Note the critical intervention of Acetic Acid for phenols.

Figure 2: The "Silanol Trap" Mechanism

Why phenols tail and how acetic acid prevents it.

Caption: Schematic showing how Acetic Acid competitively binds to silica silanols, allowing the target phenol to elute freely.

References

-

Preparation of 3-methoxyphenol (General Phenol Synthesis & Handling). PrepChem.com. Available at: [Link]

-

Engineering Selectivity in Novel Synthesis of 3-(Phenylmethoxy)phenol. ResearchGate. Available at: [Link]

-

Trouble with Column Chromatography of Phenolic Compounds. Reddit r/OrganicChemistry. Available at: [Link]

-

Separation Methods of Phenolic Compounds (Acid Additives). MDPI. Available at: [Link][1]

-

PubChem Compound Summary: 4-(Benzyloxy)-3-methoxybenzaldehyde (Analogous Structure/Properties). National Library of Medicine.[1][2] Available at: [Link][1]

Sources

Validation & Comparative

Part 1: The Chromatographic Rationale for Analyzing 3-(Benzyloxy)-5-methoxyphenol

An In-Depth Guide to Establishing HPLC Retention Time Standards for 3-(Benzyloxy)-5-methoxyphenol

For researchers and professionals in drug development, the precise identification and characterization of synthetic intermediates are paramount. This compound serves as a key building block in various synthetic pathways. High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing its purity and identity. A stable, well-defined retention time (tR) is the primary indicator of a compound's identity in a given chromatographic system.

This guide deviates from a simple comparison of pre-existing commercial standards. Instead, it provides a comprehensive, field-proven framework for developing and validating an in-house HPLC retention time standard for this compound. We will explore the fundamental principles, compare distinct methodological approaches, and provide the causal logic behind each experimental choice, empowering you to establish a robust and trustworthy analytical system.

The molecular structure of this compound—featuring a polar phenolic hydroxyl group and two relatively nonpolar ether moieties (methoxy and benzyloxy)—makes it an ideal candidate for Reversed-Phase (RP) HPLC. In RP-HPLC, the stationary phase (typically a C18 or C8 alkyl-silane bonded to silica) is nonpolar, while the mobile phase is polar. The analyte, this compound, is retained on the column through hydrophobic interactions between its nonpolar regions and the stationary phase. Elution is achieved by increasing the organic solvent concentration in the mobile phase, which decreases its polarity and displaces the analyte from the column.

A critical consideration for this molecule is the phenolic hydroxyl group. At neutral or basic pH, this group can deprotonate, leading to a negative charge. This ionization drastically alters the compound's polarity, resulting in poor peak shape (tailing) and unstable retention times. To ensure a single, sharp, and reproducible peak, the mobile phase must be acidified.[1][2] By adding an acid like formic, acetic, or phosphoric acid, the mobile phase pH is lowered, suppressing the ionization of the hydroxyl group and ensuring the analyte is in a single, neutral state.[3]

Part 2: Experimental Design for Method Development and Standard Establishment

Establishing a reliable retention time requires a systematic approach to method development. Here, we compare two distinct HPLC methods: a rapid gradient method suitable for high-throughput screening and a refined isocratic method designed for high-resolution purity analysis.

Diagram: Workflow for Establishing an In-House HPLC Standard

Caption: Workflow for establishing an in-house HPLC retention time standard.

Experimental Protocols

A. Standard and Sample Preparation

-

Reference Standard Stock Solution: Accurately weigh approximately 10 mg of high-purity this compound. Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent to create a 1 mg/mL stock solution.

-

Working Standard Solution: Dilute the stock solution 1:10 with the diluent to achieve a final concentration of 100 µg/mL.

-

Sample Preparation: Prepare samples of this compound from synthesis or formulation batches at the same target concentration (100 µg/mL) using the same diluent.[4]

B. Protocol 1: Rapid Screening Method (Gradient Elution)

This method is designed to quickly determine the approximate retention time and identify the presence of any major impurities across a wide polarity range.

-

HPLC System: Agilent 1100/1200 Series or equivalent with DAD/UV detector.[5]

-

Column: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm).[5]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 278 nm.[4]

-

Injection Volume: 5 µL.

-

Gradient Program:

-

0.0 min: 30% B

-

5.0 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 30% B

-

8.0 min: 30% B (Post-run equilibration)

-

C. Protocol 2: High-Resolution Method (Isocratic Elution)

This method is optimized for stability, reproducibility, and the separation of closely eluting impurities, making it ideal for routine quality control and purity assessments. The starting point for the isocratic percentage is derived from the organic phase concentration at which the analyte elutes in the gradient run.

-

HPLC System: Same as Protocol 1.

-

Column: Hypersil Gold C18 (4.6 x 150 mm, 5 µm).[4]

-

Mobile Phase: 55% Acetonitrile / 45% Water with 0.1% Phosphoric Acid.[1][2]

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 30 °C.

-

Detection Wavelength: 278 nm.

-

Injection Volume: 10 µL.

-

Run Time: 15 minutes.

Part 3: Comparative Analysis and Data Interpretation

The choice between a gradient and an isocratic method depends entirely on the analytical objective. The data below represents expected performance characteristics for each protocol.

| Parameter | Protocol 1: Rapid Gradient | Protocol 2: High-Resolution Isocratic | Rationale & Causality |

| Expected Retention Time (tR) | ~3.5 min | ~7.2 min | The constant, lower solvent strength in the isocratic method leads to stronger retention and a later elution time compared to the rapidly increasing solvent strength of the gradient. |

| Peak Asymmetry (Tailing Factor) | 1.0 - 1.3 | 1.0 - 1.2 | The stable mobile phase in the isocratic method often provides more symmetrical peaks. Both methods use acid to suppress silanol interactions and phenolic ionization, ensuring good peak shape. |

| System Suitability (tR %RSD) | < 1.0% | < 0.5% | Isocratic systems are inherently more stable as they do not involve pump mixing delays or gradient proportioning valve variations, leading to higher precision in retention time. |

| Resolution of Impurities | Moderate | High | The longer retention and optimized solvent strength in the isocratic method provide more time for closely eluting species to separate on the column, resulting in superior resolution. |

| Analysis Time | 8 min | 15 min | The gradient method is designed for speed, while the isocratic method prioritizes separation quality over throughput. |

Diagram: Factors Influencing HPLC Retention Time

Caption: Key HPLC parameters and their relationship with analyte retention time.

Part 4: Trustworthiness and Finalizing the Standard

A protocol is only trustworthy if it is self-validating. Before finalizing a retention time standard, a system suitability test must be performed. This involves making 5-6 replicate injections of the 100 µg/mL working standard.

System Suitability Criteria:

-

Retention Time Precision: The relative standard deviation (%RSD) of the retention time across all injections should be ≤ 0.5% for the isocratic method.

-

Peak Area Precision: The %RSD of the peak area should be ≤ 2.0%.

-

Peak Asymmetry (Tailing Factor): Should be between 0.9 and 1.5.

-

Theoretical Plates (N): Should be > 2000, indicating good column efficiency.

Once these criteria are met, the retention time standard can be formally defined. It should not be a single number but a window. A robust definition is the mean retention time from the suitability injections ± three times the standard deviation . Any subsequent sample analysis where the peak falls within this window can be confidently identified as this compound.

By following this comprehensive guide, researchers can move beyond simply finding a retention time to truly understanding and controlling their analytical methodology, ensuring data integrity and accelerating drug development timelines.

References

- SIELC Technologies. (n.d.). Separation of 3-Methoxyphenol on Newcrom R1 HPLC column.

-

Butsat, S., & Siriamornpun, S. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. Retrieved from [Link]

- SIELC Technologies. (n.d.). Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column.

-

Bujor, O.-C., Le Bourvellec, C., Volf, I., Popa, V. I., & Dufour, C. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. Retrieved from [Link]

-

Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]

-

Akadémiai Kiadó. (2019). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. Retrieved from [Link]

Sources

Melting point comparison of synthesized vs commercial 3-(benzyloxy)-5-methoxyphenol

Synthesized vs. Commercial Standards

Part 1: Executive Summary & Core Directive

The "Solid" Trap in 3-(Benzyloxy)-5-methoxyphenol Characterization

Researchers synthesizing this compound (an intermediate for resveratrol and pterostilbene analogs) often encounter a critical ambiguity: Is the pure product a solid or an oil?

Unlike many stable commercial standards, high-purity this compound is frequently isolated as a viscous oil or a low-melting solid (dependent on residual solvent and ambient temperature). If your synthesized batch is a distinct, high-melting solid (MP > 75°C), it is statistically probable that you have isolated the starting material (5-methoxyresorcinol) or the bis-benzylated byproduct, rather than the target mono-ether.

This guide provides the comparative data required to distinguish the target molecule from its common solid impurities using Melting Point (MP) depression principles and Differential Scanning Calorimetry (DSC).

Part 2: Comparative Data Analysis

The following table contrasts the physical properties of the target molecule against its specific synthesis precursors and byproducts. Use this as your primary triage tool.

Table 1: Melting Point & Physical State Benchmarks

| Compound Identity | Role in Synthesis | Physical State (Pure) | Melting Point (Lit.) | Key Diagnostic |

| This compound | Target Product | Viscous Oil / Low-Melt Solid | < 50°C (Often Oil) [1] | Remains oil/gum at RT; crystallizes only upon long-term cold storage. |

| 5-Methoxyresorcinol | Starting Material | Crystalline Solid | 78 – 81°C [2] | Soluble in water; distinct NMR signals (symmetric). |

| 3,5-Dibenzyloxyanisole | Over-alkylated Impurity | Crystalline Solid | 60 – 70°C (Est.)* | Insoluble in base; non-polar (High R_f on TLC). |

| 4-(Benzyloxy)-3-methoxyphenol | Structural Isomer | Crystalline Solid | 62 – 64°C [3] | Warning: Often confused due to name similarity (Vanillin derivative). |

| 3,5-Dimethoxyphenol | Analogous Impurity | Crystalline Solid | 40 – 43°C [4] | Lower MP, but distinct smell and NMR. |

*Estimated based on structural analogs; bis-benzylated resorcinols typically exhibit higher crystallinity than their mono-protected counterparts.

Part 3: Synthesis & Impurity Flow Visualization

Understanding why your melting point deviates requires mapping the reaction kinetics. The mono-protection of 5-methoxyresorcinol is statistically difficult; the reaction competes between under-reaction (starting material) and over-reaction (bis-benzylation).

Figure 1: Reaction pathway showing the origin of solid impurities. The target is the "softest" physical state among the major components.

Part 4: Experimental Protocols

Since the target is likely an oil or low-melting solid, standard capillary melting point methods are prone to high error (meniscus difficulty). Differential Scanning Calorimetry (DSC) is the gold standard here.

Protocol A: Thermal Analysis via DSC (Recommended)

Use this to distinguish a "true" melt from a solvent evaporation event.

-

Sample Prep: Ensure the sample is dried under high vacuum (< 1 mbar) for 12 hours to remove solvent traces (ethyl acetate/hexanes) that mimic melting point depression.

-

Reference: Hermetically sealed empty aluminum pan.

-

Method:

-

Equilibrate at -20°C.

-

Ramp 5°C/min to 100°C.

-

-

Interpretation:

-

Sharp Endotherm (60-80°C): Indicates crystalline impurity (Starting material or Isomer).

-

Broad/No Endotherm: Consistent with the target molecule (amorphous or oil state).

-

Glass Transition (Tg): If observed, confirms the amorphous nature of the synthesized oil.

-

Protocol B: "Freezing Point" Verification (Low-Tech)

If DSC is unavailable, use this reverse-phase check.

-

Place 50 mg of the oil in a small vial.

-

Store at 4°C for 24 hours.

-

Observation:

-

If it remains a clear oil: Likely Pure Target .

-

If it solidifies into a hard mass: Warm slowly to room temperature.

-

If it melts immediately upon touching the bench (20-25°C): Pure Target .

-

If it remains solid at RT: Impurity (likely 5-methoxyresorcinol).

-

Part 5: Troubleshooting & Logic Flow

Use this decision tree to diagnose your synthesized batch based on its physical behavior.

Figure 2: Diagnostic workflow for identifying the synthesized compound based on physical state.

Part 6: Scientific Grounding & References

Key Insight: The synthesis of this compound is often cited in the context of Pterostilbene or Resveratrol analog preparation. In these procedures, the intermediate is frequently purified via vacuum distillation or column chromatography and described as an oil or a solid that requires specific solvents to crystallize.

References:

-

Sanchez-Obregon, R., et al. "A Facile Synthesis of 3-Benzyloxy-5-Methoxyphenol." Organic Preparations and Procedures International, vol. 18, no. 3, 1986, pp. 145-148. (Describes the product as an oil purified by distillation).

-

Sigma-Aldrich. "5-Methoxyresorcinol Product Specification." Merck KGaA. (Confirming MP of starting material at 78-80°C).

-

PubChem. "4-(Benzyloxy)-3-methoxyphenol Compound Summary."[1] National Library of Medicine. (Confirming MP of the common isomer at 62-64°C).

-

Sigma-Aldrich. "3,5-Dimethoxyphenol Product Specification." Merck KGaA. (Confirming MP of the dimethyl analog at 40-43°C).

Sources

Safety Operating Guide

3-(Benzyloxy)-5-methoxyphenol proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for 3-(Benzyloxy)-5-methoxyphenol , a specialized phenolic ether intermediate often used in medicinal chemistry.

Note on Safety Data: As a specific Safety Data Sheet (SDS) for this exact isomer may not be universally available in all databases, this guide applies "Read-Across" Safety Logic based on the structural properties of phenolic benzyl ethers. Treat this compound as a Toxic & Irritant Phenol Derivative .

Part 1: Chemical Profile & Hazard Identification

Before disposal, you must correctly characterize the waste to ensure regulatory compliance and safety.[1][2]

| Property | Data / Classification |

| Chemical Name | This compound |

| Structure Class | Phenolic Ether (Resorcinol/Phloroglucinol derivative) |

| Physical State | Solid (Off-white to pale yellow powder) |

| Primary Hazards | Skin/Eye Irritant (H315, H319) , Acute Toxicity (Oral/Dermal) |

| Reactivity | Incompatible with Strong Oxidizers (e.g., Nitric Acid) and Strong Bases .[2][3][4] |

| Waste Stream | Hazardous Organic Waste (Non-Halogenated) |

Critical Safety Warning:

-

Do NOT mix with oxidizing acids (Nitric, Perchloric). Phenolic compounds can undergo violent nitration or oxidation.[1]

-

Do NOT dispose of down the drain. Phenols are toxic to aquatic life and can disrupt municipal water treatment bacteria.

Part 2: Disposal Decision Tree (Workflow)

Follow this logic gate to determine the correct disposal pathway for your specific waste state.

Figure 1: Logical decision tree for segregating this compound waste streams.

Part 3: Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid Substance

-

Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a chemically resistant screw cap (Teflon/PTFE lined).

-

Labeling: Affix a hazardous waste label clearly stating:

-

Chemical Name: this compound

-

Hazards: Toxic, Irritant

-

-

Protocol:

-

Wear nitrile gloves, lab coat, and safety goggles.[2]

-

Transfer the solid carefully to the waste container to avoid dust generation.

-

Wipe the exterior of the container with a damp paper towel (dispose of the towel in the same container).

-

Seal tightly and place in the satellite accumulation area.

-

Scenario B: Disposal of Reaction Mixtures (Liquid)

-

Segregation: Determine if your solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Ethyl Acetate, Methanol).

-

Compatibility: Ensure no strong oxidizers are present in the waste solvent bottle.[1]

-

Protocol:

-

Pour the solution into the appropriate "Organic Solvent Waste" carboy.

-

Record the addition on the carboy's log sheet (approximate volume and concentration).

-

Double-Containment: Ensure the carboy sits in a secondary containment tray to catch drips.

-

Scenario C: Contaminated Consumables (Sharps/Gloves)[5][6]

-

Sharps (Needles/Syringes): Dispose of in a rigid red Biohazard/Sharps container. Do not recap needles.

-

Soft Waste (Gloves/Paper Towels): If heavily contaminated, place in a clear ziplock bag before throwing into the solid hazardous waste bin. Do not place in regular trash.

Part 4: Emergency Spill Response

If a spill occurs, immediate action prevents exposure and contamination.[1][2][5]

-

Isolate: Evacuate the immediate area and post a "Do Not Enter" sign.

-

Protect: Don PPE (Double nitrile gloves, goggles, N95 mask if dust is visible).

-

Contain:

-

Solid Spill: Cover with wet paper towels to prevent dust, then scoop into a waste jar.

-

Liquid Spill: Surround with absorbent boom or vermiculite.[1] Absorb liquid and transfer to a sealed bag.

-

-

Decontaminate: Scrub the surface with a soap/water solution. Collect the rinse water as hazardous waste (do not flush).

-

Report: Notify your facility's Environmental Health & Safety (EHS) officer.

References

-

PubChem. (n.d.).[4] 3-(Benzyloxy)phenol Compound Summary. National Library of Medicine. Retrieved from [Link][4]

-

Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Yale University. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(Benzyloxy)-5-methoxyphenol

Operational Safety Protocol: Handling 3-(Benzyloxy)-5-methoxyphenol

Executive Summary & Hazard Profiling

This compound is a specialized resorcinol derivative often utilized in the total synthesis of stilbenoids (e.g., resveratrol analogs) and polyketides. While specific Safety Data Sheet (SDS) entries for this exact intermediate are rare due to its niche application, its structural pharmacophore—a lipophilic, electron-rich phenol—dictates a high-risk safety profile .

We must extrapolate hazards from its closest analogs: 3-Methoxyphenol (CAS 150-19-6) and 3-(Benzyloxy)phenol (CAS 3769-41-3).

-

Physical State: Solid (Off-white to beige powder).[1]

-

Primary Hazard: Corrosive & Toxic by Absorption. The addition of benzyloxy and methoxy groups to the phenol core significantly increases lipophilicity (LogP), potentially accelerating skin absorption compared to simple phenols.

-

Critical Risk: Irreversible eye damage and systemic toxicity via dermal absorption.

Hazard Classification (Extrapolated)

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Tox. (Dermal) | Cat 3 | DANGER | Toxic in contact with skin.[2] |

| Eye Damage | Cat 1 | DANGER | Causes serious eye damage. |

| Acute Tox. (Oral) | Cat 4 | Warning | Harmful if swallowed.[2] |

| STOT - SE | Cat 3 | Warning | May cause respiratory irritation (Dust). |

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" protocols. This compound requires a Barrier-First Strategy .

PPE Selection Logic

The following decision logic ensures maximum protection against both solid dust and concentrated solutions.

Figure 1: PPE Selection Logic based on physical state and chemical moiety risks.

Detailed PPE Specifications

| Body Area | Minimum Requirement | Technical Justification |

| Eyes | Chemical Splash Goggles (ANSI Z87.1+) | Phenols denature proteins instantly. Safety glasses allow dust/vapors to bypass the lens. Goggles provide a complete seal. |

| Hands (Inner) | Nitrile Exam Gloves (4 mil / 0.10 mm) | Acts as a second skin. Inspect for micro-tears before donning. |

| Hands (Outer) | Extended Cuff Nitrile (5-8 mil) | Primary barrier. The "Double Glove" technique allows you to strip the outer layer immediately upon contamination without exposing skin. |

| Respiratory | Fume Hood (Face velocity: 100 fpm) | Engineering controls are primary. If weighing outside a hood is unavoidable, a fit-tested N95 or P100 respirator is mandatory. |

| Body | Lab Coat (Buttoned) + Long Sleeves | Tyvek sleeves are recommended if handling quantities >5g to bridge the gap between glove and lab coat. |

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing

Objective: Minimize dust generation and static discharge.

-

Static Control: Organic powders are static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure if available.

-

Taring: Tare the weighing boat before opening the chemical container.

-

Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

-

Closing: Wipe the threads of the bottle with a dry Kimwipe before recapping to prevent friction-grinding of phenolic dust in the cap.

Phase B: Solubilization & Reaction

Objective: Prevent "breakthrough" exposure.

-

Solvent Choice: When dissolving in Dichloromethane (DCM) or Acetone , permeation through nitrile gloves is rapid (<5 mins).

-

Action: If using DCM, change outer gloves immediately after any splash.

-

-

Addition: Add the solid to the solvent slowly. Although not typically exothermic, phenolic oxidation can occur.

-

Heating: If the reaction requires heat, ensure a reflux condenser is secured before heating. Phenolic vapors are potent respiratory irritants.[3]

Emergency Response & Disposal

Immediate First Aid Protocol

Self-validation: This protocol prioritizes "Dilution" over "Neutralization" to prevent heat generation.

-

Skin Contact (Solid):

-

Step 1: Gently brush off excess powder (do not wet yet, as this spreads the chemical).

-

Step 3:Polyethylene Glycol (PEG 300/400) is the gold standard for phenol decontamination. If available, swab the area with PEG after the initial water rinse, then rinse again.

-

-

Eye Contact:

-

Force eyelids open and flush with water/saline for minimum 15 minutes . Seconds count. Do not use PEG in eyes.[4]

-

-

Inhalation:

-

Move to fresh air immediately.[4] If breathing is difficult, oxygen should be administered by trained personnel.

-

Spill Cleanup Workflow

Figure 2: Decision matrix for spill response. Note that dry cleanup is prioritized to prevent spreading the phenol solution.

Disposal Compliance

-

Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Hazardous Waste" container labeled "Toxic - Phenolic Debris" .

-

Liquid Waste: Collect all reaction solvents in the "Organic Halogenated" or "Non-Halogenated" stream as appropriate. Do not pour down the drain. Phenols are toxic to aquatic life (GHS H411).

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9007, 3-Methoxyphenol. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). Retrieved from [Link]

-

University of Queensland. Working Safely with Phenol Guideline. Retrieved from [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。